Product packaging for Dimethylmyleran(Cat. No.:CAS No. 55-93-6)

Dimethylmyleran

Cat. No.: B1670678
CAS No.: 55-93-6
M. Wt: 274.4 g/mol
InChI Key: JDZNTUQRMDAIRO-UHFFFAOYSA-N
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Description

Preclinical Research Significance and Evolution of Dimethylmyleran Studies Preclinical research is a critical phase in the development of potential therapeutic agents, involving studies to evaluate efficacy, safety, and pharmacokinetics before human trials.angelinipharma.comals.netIt aims to identify and characterize novel therapeutic candidates and establish a favorable risk-benefit balance.angelinipharma.comthis compound has been utilized in preclinical studies, particularly in the context of its effects on hematopoietic cells and in animal models of disease.oup.comcancer.gov

This compound is a chemical compound characterized as a methanesulfonate (B1217627) ester. Its structure is formally derived from 2,5-hexanediol (B147014) where the hydroxyl groups are esterified with methanesulfonic acid. As a bifunctional alkylating agent, its chemical properties are primarily defined by the reactivity of the methanesulfonate groups, which can be displaced by nucleophiles. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O6S2 B1670678 Dimethylmyleran CAS No. 55-93-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylsulfonyloxyhexan-2-yl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O6S2/c1-7(13-15(3,9)10)5-6-8(2)14-16(4,11)12/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZNTUQRMDAIRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C)OS(=O)(=O)C)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601339464
Record name Dimethylbusulfan
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Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55-93-6, 33447-91-5, 33447-90-4
Record name Dimethylbusulfan
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Record name Dimethylmyleran
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Record name Dimethylmyleran
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Record name 2, dimethanesulfonate, (-)-
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Record name Dimethylmyleran, meso-
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Chemical Synthesis and Reactivity of Dimethylmyleran

Methodologies for Dimethylmyleran Synthesis

The synthesis of methanesulfonate (B1217627) esters typically involves the reaction of an alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base. wikipedia.orgfishersci.no Based on the structure of this compound, which is 2,5-hexanediol (B147014) dimethanesulfonate, a likely synthesis route involves the reaction of 2,5-hexanediol with methanesulfonyl chloride. This reaction displaces the chloride atom from methanesulfonyl chloride, forming the methanesulfonate ester and a molecule of HCl, which is neutralized by the base.

Key Precursors in this compound Synthesis:

Compound NamePubChem CID
2,5-Hexanediol8064
Methanesulfonyl chloride31297

Chemical Reaction Pathways and Mechanisms

This compound functions as an alkylating agent, meaning it can transfer alkyl groups to other molecules. This reactivity stems from the electrophilic nature of the carbon atoms bonded to the oxygen atoms of the methanesulfonate leaving groups. The reaction pathways primarily involve nucleophilic attack on these carbon centers, leading to the displacement of the stable methanesulfonate anion. nih.goviaea.org

Alkylation Reactions of this compound

Alkylation by compounds like this compound involves the covalent bonding of an alkyl group (in this case, a modified hexyl chain fragment) to a nucleophilic center on another molecule. nih.goviaea.org Alkyl sulfonates, including those of the busulfan (B1668071) type to which this compound is related, can react via second-order nucleophilic substitution (SN2) mechanisms. nih.goviaea.org In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom simultaneously with the departure of the leaving group. This is a concerted process where the rate depends on the concentration of both the alkylating agent and the nucleophile. nih.goviaea.org

The reactivity of alkylating agents is influenced by the nature of both the alkyl group and the leaving group. Methanesulfonate is a good leaving group due to the stability of the resulting anion, which is resonance-stabilized. Alkylating agents are electrophilic reactants that combine with electron-rich or nucleophilic centers. iaea.org

Substitution Reactions of this compound

Substitution reactions of this compound are essentially its alkylation reactions, where a nucleophile substitutes the methanesulfonate leaving group. These reactions can proceed via SN1 or SN2 mechanisms depending on the specific structure of the alkylating agent and the reaction conditions. iaea.orgiaea.org For alkyl alkanesulfonates like this compound, the SN2 mechanism is often prevalent, involving a transition state where the nucleophile and the leaving group are both interacting with the carbon atom undergoing substitution. nih.goviaea.org

Nucleophilic centers that can react with alkylating agents include electron-rich atoms within biological molecules, such as nitrogen, oxygen, and sulfur atoms. nih.goviaea.org

Hydrolysis Characteristics of this compound

Hydrolysis is a specific type of substitution reaction where water acts as the nucleophile. This compound, being a methanesulfonate ester, is susceptible to hydrolysis. This reaction involves the cleavage of the ester bond by water, leading to the formation of 2,5-hexanediol and methanesulfonic acid. rsc.orgecronicon.net The rate and mechanism of hydrolysis can be influenced by factors such as pH and temperature. The reaction with hydroxide (B78521) ions, a stronger nucleophile than water, can also lead to the cleavage of the ester linkages. rsc.org

Hydrolysis of alkylating agents like busulfan can lead to the release of methanesulfonate groups and, in some cases, the formation of reactive intermediates such as carbonium ions, particularly under certain conditions or for specific types of alkylating agents. iaea.orgresearchgate.net

Chemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₈H₁₈O₆S₂PubChem nih.gov
Molecular Weight274.4 g/mol PubChem nih.gov
XLogP30.7PubChem nih.gov
Hydrogen Bond Donor Count0PubChem nih.gov
Hydrogen Bond Acceptor Count6PubChem nih.gov
Rotatable Bond Count7PubChem nih.gov
Exact Mass274.05448064 DaPubChem nih.gov
Monoisotopic Mass274.05448064 DaPubChem nih.gov

Molecular Mechanisms of Action of Dimethylmyleran

Primary Molecular Target Identification: Deoxyribonucleic Acid (DNA)

Deoxyribonucleic acid (DNA) has been identified as a primary molecular target for Dimethylmyleran. Current time information in Chennai, IN. As an alkylating agent, this compound exerts its effects primarily through alkylation reactions with DNA.

DNA Damage Induction by this compound

This compound induces damage to DNA through several mechanisms, including alkylation and the formation of cross-links.

DNA Alkylation

DNA alkylation is a key mechanism by which this compound damages genetic material. Alkylating agents like this compound are electrophiles that react with electron-rich functional groups in DNA bases, forming covalent adducts. researchgate.net This alkylation can occur at various sites on the DNA molecule. nih.gov

Inter- and Intra-strand DNA Cross-linking Induced by this compound

Bifunctional alkylating agents, such as this compound, possess two reactive groups that can form covalent linkages between nucleotide residues. baseclick.euamegroups.org These linkages can occur within the same DNA strand (intrastrand cross-links) or between the two complementary strands of the DNA double helix (interstrand cross-links). baseclick.euamegroups.orgwikipedia.org Interstrand cross-links are particularly toxic as they present a significant block to DNA strand separation, which is essential for processes like replication and transcription. amegroups.orgamegroups.cn However, some research indicates that interstrand DNA cross-links have not been found after the action of this compound, similar to Myleran. researchgate.netresearchgate.net Conversely, 2-mesyl-ethyl groups, similar to those found in this compound, are associated with generating non- or poorly repairable intrastrand cross-links. mdpi.com

This compound-Mediated DNA-Protein Cross-link Formation

In addition to DNA-DNA cross-links, bifunctional alkylating agents can also induce cross-links between DNA and associated proteins. baseclick.eu DNA-protein cross-linking involves the formation of covalent bonds between amino acids in proteins and bases in DNA. photobiology.info While challenging to study, DNA-protein cross-linking is a known form of DNA damage induced by various agents. photobiology.inforesearchgate.net

Disruption of Nucleic Acid Metabolism by this compound

The DNA damage induced by this compound leads to significant disruptions in cellular nucleic acid metabolism.

Inhibition of DNA Replication

A primary consequence of this compound-induced DNA damage, particularly cross-linking, is the inhibition of DNA replication. wikipedia.org DNA cross-linking agents prevent the unwinding and separation of DNA strands, a process necessary for replication. baseclick.eu This stalling of DNA replication can lead to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells. nih.govwikipedia.orgamegroups.cn Studies have indicated that this compound can affect cells at any stage of the cell cycle, causing a prolongation of the intermitotic interval in proliferating cells. arvojournals.org While cells may still be capable of synthesizing DNA after exposure, their subsequent mitotic division can be prevented. arvojournals.org

Interference with Ribonucleic Acid (RNA) Transcription

As an alkylating agent, this compound can interact with nucleic acids, including DNA and RNA. While its primary cytotoxic effects are often attributed to DNA damage, alkylation can also affect RNA molecules and the process of transcription. Transcription is the process by which genetic information from DNA is transcribed into RNA, mediated by enzymes like RNA polymerase. nobelprize.orgnih.govelifesciences.org Interference with this process can occur through direct modification of RNA molecules or through effects on the transcriptional machinery or DNA template.

Research indicates that alkylating agents can impede transcription by forming adducts on DNA, which can block the passage of RNA polymerase. Additionally, alkylation of RNA itself could potentially alter its structure and function, impacting various stages of gene expression, including transcription regulation. mit.edunih.gov The precise mechanisms by which this compound specifically interferes with RNA transcription require further detailed investigation, but its nature as an alkylating agent suggests a potential for such interactions.

Cellular Responses to this compound-Induced DNA Damage

This compound's alkylating activity leads to the formation of DNA lesions. nih.gov Cells have evolved complex mechanisms to detect and respond to DNA damage to maintain genomic integrity. These responses include cell cycle arrest and the induction of apoptosis. researchgate.netmedcraveonline.com

Cell Cycle Arrest Induction

Cell cycle arrest is a crucial protective mechanism that halts the progression of the cell cycle in the presence of DNA damage, allowing time for repair. researchgate.netlumenlearning.comfrontiersin.org Various checkpoints within the cell cycle, such as the G1, S, and G2/M checkpoints, monitor DNA integrity. lumenlearning.com Activation of these checkpoints involves a network of proteins, including cyclin-dependent kinases (CDKs) and their inhibitors (CDKIs), as well as key regulators like p53 and p21. lumenlearning.comfrontiersin.orgmdpi.com

DNA damage induced by alkylating agents like this compound can trigger signaling pathways that lead to the activation of these checkpoints. For instance, the tumor suppressor protein p53 plays a central role in initiating cell cycle arrest in response to DNA damage, primarily at the G1 checkpoint, by inducing the expression of p21, a potent CDKI. lumenlearning.comfrontiersin.org p21 can inhibit the activity of various CDK-cyclin complexes, thereby blocking cell cycle progression. frontiersin.orgmdpi.com While specific studies detailing this compound's precise impact on each cell cycle checkpoint and the involved regulatory proteins are needed, its known DNA damaging effects strongly suggest its capacity to induce cell cycle arrest through these established pathways.

Apoptosis Pathway Activation

Apoptosis, or programmed cell death, is another critical cellular response to irreparable DNA damage. researchgate.netmedcraveonline.comabcam.cn It is a highly regulated process that eliminates damaged cells, preventing the propagation of mutations. Apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both converging on the activation of caspases, a family of cysteine proteases that execute the dismantling of the cell. abcam.cncellsignal.commdpi.com

The intrinsic pathway is often triggered by intracellular signals, including DNA damage. medcraveonline.comabcam.cn DNA lesions can activate pro-apoptotic proteins, such as those from the Bcl-2 family (e.g., Bax and Bak), which promote the release of cytochrome c from the mitochondria. cellsignal.commdpi.com Cytochrome c then forms a complex called the apoptosome, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3. cellsignal.commdpi.com Alkylating agents are known to induce apoptosis through such DNA damage-mediated pathways. medcraveonline.comecronicon.net Therefore, this compound-induced DNA damage is expected to activate the intrinsic apoptotic pathway.

The extrinsic pathway is initiated by the binding of death ligands to cell surface death receptors, leading to the formation of the death-inducing signaling complex (DISC) and activation of caspase-8, which can then activate executioner caspases or cross-talk with the intrinsic pathway. medcraveonline.comabcam.cncellsignal.com While DNA damage primarily triggers the intrinsic pathway, cellular stress responses induced by alkylating agents could potentially also influence components of the extrinsic pathway.

Research indicates that this compound can induce apoptosis. ecronicon.net The activation of apoptosis by this compound is a key mechanism for eliminating cells with excessive or unrepaired DNA damage, contributing to its biological effects.

Preclinical Biological Activities and Immunomodulatory Effects of Dimethylmyleran

Antineoplastic Activity in Preclinical Models

Preclinical research has demonstrated the antineoplastic activity of Dimethylmyleran in various models. DMM has been identified as an antitumor agent with activity observed in preclinical settings. medchemexpress.comflybase.orgwikipedia.org Its mechanism of action as an alkylating agent is believed to contribute to its cytotoxic effects on cancer cells. fishersci.se

Studies in murine models have specifically investigated the efficacy of DMM against certain leukemias. In one study involving C57BL/6 mice inoculated with Friend virus-induced leukemia (FBL-3) or Rauscher virus-induced leukemia (RBL-5), treatment with DMM in combination with immune cells resulted in prolonged survival and a notable percentage of cures. wikipedia.org While DMM alone or with nonimmune cells also prolonged survival to some extent, the combination with immune cells significantly enhanced the therapeutic outcome, highlighting the potential for DMM in adoptive chemoimmunotherapy strategies. wikipedia.org

Immunomodulatory Properties of this compound

This compound exhibits distinct immunomodulatory properties, which differentiate it from some other cytotoxic agents. medchemexpress.comflybase.orgwikidata.org Notably, DMM is characterized by having minimal immunosuppressive action compared to other agents like cyclophosphamide (B585). medchemexpress.comwikipedia.org

Modulation of Cell-Mediated Immunity

Research indicates that DMM can modulate cell-mediated immunity. In studies examining cell-mediated immunity to a tumor allograft in mice, DMM was shown to enhance primary cytotoxic reactivity. medchemexpress.com This suggests that DMM can influence the initial cellular immune response against foreign or tumor cells.

Effects on Primary Immune Responses

This compound has been observed to enhance primary immune responses. medchemexpress.comflybase.org In the context of cell-mediated immunity to a tumor allograft, administration of DMM prior to antigen inoculation led to higher levels of cytotoxic reactivity compared to untreated controls. medchemexpress.com

Effects on Secondary Immune Response Development

The effects of DMM on secondary immune responses differ from its effects on primary responses. Studies have shown that DMM can interfere somewhat with the development of a secondary immune response. medchemexpress.comflybase.org However, it is important to note that DMM had little to no effect on an established secondary cell-mediated immune response. medchemexpress.com This contrasts with agents like cyclophosphamide, which were capable of abolishing established secondary responses. medchemexpress.com

Role in Hematopoietic Chimerism and Immune Tolerance Induction

This compound has played a role in the induction of hematopoietic chimerism and immune tolerance in preclinical models, particularly in the context of bone marrow transplantation. Hematopoietic chimerism, the presence of cells from a donor and recipient in the hematopoietic system, is a strategy explored for inducing immune tolerance to transplanted tissues and organs. wikipedia.orgfishersci.cafishersci.caflybase.org

DMM has been utilized as a conditioning agent, often in combination with other modalities such as total body irradiation (TBI), in transplant protocols aimed at establishing chimerism. citeab.comciteab.com In murine models, a conditioning regimen involving TBI and DMM has been effective in inducing haploidentical bone-marrow transplantation, leading to long-term survival and the reconstitution of both immune and hematologic systems. citeab.com DMM is described in this context as an alkylating agent that facilitates effective myeloablation with limited immunosuppression, which is advantageous for promoting donor cell engraftment while minimizing detrimental effects on the recipient's immune system. citeab.com The successful induction of stable hematopoietic chimerism through such regimens is a crucial step towards achieving immune tolerance to donor antigens, potentially allowing for the acceptance of subsequent allografts without the need for long-term, broad-spectrum immunosuppression. wikipedia.orgfishersci.cafishersci.ca

Preclinical Study Data on this compound in Murine Leukemia Models wikipedia.org

Treatment GroupMedian Survival Time (Days)Long-Term Survivors (>60 days)Cured Mice
Untreated (FBL-3)170/All-
DMM alone (FBL-3)203/53-
DMM + Nonimmune Cells (FBL-3)203/53-
DMM + Immune Cells (FBL-3)--12/25
Untreated (RBL-5)140/All-
DMM alone (RBL-5)213/26-
DMM + Nonimmune Cells (RBL-5)266/28-
DMM + Immune Cells (RBL-5)--13/28

Note: Data on median survival time and long-term survivors for the DMM + Immune Cells groups were not explicitly provided as a single value in the source, which focused on cure rates for these groups.

Comparison of Conditioning Regimens in Murine Haploidentical BMT citeab.com

Conditioning RegimenSurvival RatesChimerismProliferative Responses in MLRSpecific Cell-Mediated LympholysisIn Vivo Plaque-Forming Cell Responses
TBI 800 radsLess effective----
TBI 950 radsLess effective----
TBI 800 rads + DMMMaximally effectiveAchievedReconstructedReconstructedImpressive reconstruction
TBI 950 rads + DMMLess effective----

Note: This table summarizes findings qualitatively based on the source text, which described the relative effectiveness of regimens rather than providing specific numerical data for all parameters in a comparative table format.

Hematopoietic Stem Cell Depletion

This compound has demonstrated efficacy in myeloablation, a process involving the depletion of hematopoietic stem cells in the host bone marrow. This depletion is a critical component of pre-transplantation conditioning regimens, aiming to create space for engraftment of donor hematopoietic stem cells. Studies in murine models have shown that DMM can effectively deplete primitive stem cells, as measured by assays like the cobblestone area forming cell (CAFC) assay. aacrjournals.orgnih.gov The extent of depletion of these primitive stem cells appears to be a significant factor in determining the successful establishment of long-term donor engraftment. aacrjournals.org While other alkylating agents like Busulfan (B1668071) are also known for their ability to deplete noncycling primitive stem cells, research has compared the effects of various dimethanesulfonate compounds, including dimethylbusulfan (a related compound), on different stem cell subsets. aacrjournals.orgnih.gov

Promotion of Donor-Type Chimerism

The induction and maintenance of donor-type chimerism, the coexistence of both donor and recipient hematopoietic cells, is a key objective in many transplantation settings, particularly for establishing immune tolerance. This compound has been shown to enhance donor-type chimerism in preclinical models. In studies involving murine recipients of T cell-depleted allogeneic bone marrow, conditioning with DMM in combination with total body irradiation (TBI) markedly enhanced donor-type chimerism one to two months post-transplant compared to TBI alone or TBI combined with cyclophosphamide. ashpublications.orgnih.gov This suggests that DMM facilitates the engraftment of donor cells, potentially by reducing competition from host stem cells. ashpublications.org The ability of DMM to promote chimerism is linked to its myeloablative capacity, creating a more favorable environment for donor stem cell engraftment. aacrjournals.orgashpublications.org

Induction of Immune Tolerance in Transplantation Settings

Immune tolerance in transplantation refers to the state where the recipient's immune system accepts the transplanted tissue or organ without requiring continuous immunosuppression. This compound has been explored for its role in inducing immune tolerance, particularly in the context of hematopoietic stem cell transplantation (HSCT). Studies in murine models of major histocompatibility complex (MHC)-haploidentical bone marrow transplantation have investigated conditioning regimens including DMM and TBI. pnas.orgnih.gov A regimen combining TBI with DMM has been shown to be effective in inducing long-term survival and immune reconstitution, leading to a state of tolerance towards both donor and recipient MHC. pnas.orgnih.gov This tolerance induction is crucial for preventing graft rejection and can facilitate successful engraftment even across histocompatibility barriers. pnas.orgnih.gov The myeloablative and immunosuppressive effects of such conditioning regimens, including the depletion of host immune cells, contribute to the establishment of a tolerant state. pnas.orgnih.gov

Preclinical Pharmacological Investigations of Dimethylmyleran

Comparative Pharmacokinetic Studies with Related Alkylating Agents

Research comparing busulfan (B1668071) analogues, including dimethylbusulfan (a name sometimes used interchangeably with Dimethylmyleran or a closely related derivative), has been conducted to evaluate their effectiveness in depleting hematopoietic stem cells and promoting donor chimerism in murine models for bone marrow transplantation aacrjournals.orgnih.gov. These studies have shown that the biological activity of these compounds can correlate with the plasma levels achieved aacrjournals.orgnih.gov. For instance, in one study, the area under the curve (AUC), a measure of total drug exposure over time, for a compound designated PL63 was significantly lower than that of busulfan at the same dose, but comparable at a higher dose, aligning with its observed stem cell activity aacrjournals.org. The trans-isomer of this compound showed less engraftment and was comparable to the effects seen with dimethylbusulfan and Hepsulfam (PubChem CID: 36594). The correlation between engraftment data and the depletion of bone marrow stem cell subsets further highlights the importance of systemic exposure aacrjournals.orgnih.gov.

Pharmacokinetic studies involving busulfan have demonstrated variability in parameters such as clearance and volume of distribution across different studies and patient populations frontiersin.org. The pharmacokinetics of alkylating agents in general are highly variable and are characterized by high reactivity and short half-lives oncohemakey.com. Differences in pharmacokinetic profiles, lipid solubility, metabolism, and detoxification mechanisms contribute to the varied toxicity and antitumor activity observed among different alkylating agents oncohemakey.comoncohemakey.com.

While specific detailed pharmacokinetic data tables directly comparing this compound with a wide range of related alkylating agents were not extensively found in the immediate search results, the principle that pharmacokinetic differences drive variations in biological activity among these compounds is consistently supported aacrjournals.orgnih.govoncohemakey.comoncohemakey.com. Preclinical pharmacokinetic studies in various animal species are used to predict human pharmacokinetics and identify potential toxicity issues numberanalytics.com.

Relationship between this compound Pharmacokinetics and Biological Efficacy

The relationship between the pharmacokinetics of an alkylating agent like this compound and its biological efficacy is a critical aspect of preclinical evaluation allucent.comfda.gov. The concentration of a drug at its site of action over time is a key determinant of its therapeutic effect numberanalytics.com. For alkylating agents, which exert their effects by damaging DNA, sufficient and sustained exposure is generally required to achieve the desired cellular impact, such as myeloablation or immunosuppression oncohemakey.com.

Studies comparing busulfan analogues, including dimethylbusulfan, have indicated a correlation between plasma drug levels (as reflected by AUC) and biological activity, such as the depletion of hematopoietic stem cells and subsequent bone marrow engraftment aacrjournals.orgnih.gov. This suggests that achieving a certain level of systemic exposure to this compound is necessary to elicit its intended biological effects in preclinical models.

The efficacy of alkylating agents can be influenced by various factors beyond just the administered dose, including their metabolic patterns and the resulting pharmacokinetic profiles nih.gov. Differences in how quickly a drug is absorbed, distributed, metabolized, and eliminated can lead to variations in the concentration of the active compound reaching target tissues. This variability can explain differences observed between in vitro potency and in vivo efficacy for some alkylating agents nih.gov.

Preclinical pharmacokinetic studies are designed to define the anticipated pharmacologically active drug level in the target compartment allucent.com. This information is then used to understand the potential effectiveness of a molecule and to inform the selection of doses for further studies allucent.com. The concept of correlating drug exposure (pharmacokinetics) with the observed biological response (pharmacodynamics) is fundamental in preclinical drug development humanspecificresearch.orgnih.gov.

Studies on Resistance Mechanisms to Dimethylmyleran

Cellular Mechanisms of Dimethylmyleran Resistance

Cellular mechanisms contributing to this compound resistance can involve processes that reduce the effective concentration of the drug reaching its target or enhance the cell's ability to tolerate or repair the damage inflicted. While specific detailed research findings solely on this compound cellular resistance are not extensively detailed in the provided search results, general mechanisms of cellular resistance to alkylating agents offer insights. These can include reduced drug uptake, increased drug efflux (often mediated by transporter proteins like P-glycoprotein), or enhanced detoxification of the drug by enzymes such as glutathione (B108866) transferases. nih.govsmj.org.satandfonline.commdpi.com These mechanisms collectively limit the amount of the active compound that can interact with DNA.

Role of DNA Damage Repair Pathways in this compound Resistance

Alkylating agents primarily exert their cytotoxic effects by damaging DNA. nih.govsmj.org.sa Therefore, the capacity of a cell to repair this damage plays a crucial role in determining its sensitivity or resistance. Multiple DNA repair pathways are involved in recognizing and correcting different types of DNA lesions induced by alkylating agents. These pathways include direct repair, base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR), as well as pathways for repairing DNA strand breaks like single-strand break repair and double-strand break repair (including non-homologous end-joining and homologous recombination). frontiersin.orgnih.govoaepublish.com

O6-methylguanine-DNA methyltransferase (MGMT) is a key DNA repair protein that directly removes alkyl groups from the O6 position of guanine (B1146940), a common site of alkylation by some agents. nih.govmdpi.com High levels of MGMT expression have been associated with resistance to alkylating agents that target this position, such as temozolomide. nih.govmdpi.com While the specific interaction of this compound with MGMT is not explicitly detailed in the provided results, the general principle that enhanced DNA repair capacity, particularly pathways dealing with alkylation damage, contributes to resistance to this class of drugs is well-established. nih.govfrontiersin.orgnih.gov

Influence of Tumor Microenvironment on this compound Resistance

The tumor microenvironment (TME) is a complex ecosystem surrounding cancer cells, comprising various cell types (e.g., stromal cells, immune cells), extracellular matrix components, and soluble factors like cytokines and growth factors. nih.govnih.govfrontiersin.orgfrontiersin.org The TME can significantly influence a tumor's response to chemotherapy, contributing to drug resistance. nih.govnih.govfrontiersin.org Interactions between tumor cells and components of the TME, such as stromal cells and the extracellular matrix, can lead to cell adhesion-mediated drug resistance. nih.gov Soluble factors secreted within the TME can also provide survival signals to cancer cells, promoting resistance. nih.govfrontiersin.org

While direct studies specifically linking the tumor microenvironment to this compound resistance were not prominently found, the general principles of TME-mediated resistance observed with other chemotherapeutic agents are likely relevant. The TME can protect cancer cells from drug-induced death through various mechanisms, including altered signaling pathways, reduced drug penetration, and the presence of supportive stromal cells. nih.govnih.govfrontiersin.org

Mechanisms of Multidrug Resistance in the Context of Alkylating Agents

Multidrug resistance (MDR) is a phenomenon where cancer cells develop cross-resistance to multiple structurally and functionally unrelated drugs after exposure to a single agent. tandfonline.commdpi.com In the context of alkylating agents, MDR can involve several overlapping mechanisms. Enhanced drug efflux, often mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (MDR1/ABCB1), is a major contributor to MDR. smj.org.satandfonline.commdpi.com These pumps actively transport various drugs, including some alkylating agents, out of the cell. smj.org.satandfonline.com

Increased detoxification of drugs by enzymes such as glutathione S-transferases (GSTs) is another mechanism of MDR relevant to alkylating agents. nih.govtandfonline.com GSTs conjugate glutathione to electrophilic compounds, rendering them less reactive and more easily excretable. nih.govtandfonline.com Alterations in DNA repair pathways, as discussed earlier, also contribute to MDR by reducing the accumulation of lethal DNA damage. nih.govmdpi.comnih.gov Furthermore, changes in apoptosis pathways can allow resistant cells to evade programmed cell death despite drug exposure. nih.gov

Leukemia Stem Cells and this compound Resistance

Leukemia stem cells (LSCs) are a subpopulation of cancer cells in hematologic malignancies like acute myeloid leukemia (AML) that possess self-renewal capacity and are thought to be responsible for initiating and maintaining the leukemia, as well as contributing to relapse after therapy. frontiersin.orgnih.govoaepublish.com LSCs often exhibit inherent or acquired resistance to conventional chemotherapy, including alkylating agents. frontiersin.orgnih.gov

Mechanisms of resistance in LSCs are multifaceted and can include reduced proliferation rates (dormancy), increased expression of drug efflux pumps, enhanced DNA repair capacity, and altered apoptotic pathways. frontiersin.orgnih.gov The bone marrow microenvironment provides a protective niche for LSCs, contributing to their survival and resistance. frontiersin.org While specific studies detailing this compound resistance in LSCs were not extensively found, the general mechanisms of LSC resistance to alkylating agents highlight the challenges in eradicating this population and preventing relapse. Studies have explored the use of this compound in conditioning regimens for hematopoietic stem cell transplantation, which aims to eliminate leukemia cells, including LSCs. weizmann.ac.ilnih.govresearchgate.net

Data Tables:

Based on the information from the search results, a general table summarizing mechanisms of resistance relevant to alkylating agents can be compiled. Specific quantitative data on this compound resistance mechanisms were not available in the provided snippets.

Mechanism CategorySpecific Mechanism ExamplesRelevance to Alkylating Agents
Reduced Intracellular Drug ConcentrationDecreased uptake, Increased efflux (e.g., P-glycoprotein)High
Enhanced Drug DetoxificationIncreased activity of enzymes (e.g., Glutathione S-transferases)High
Increased DNA Repair CapacityUpregulation of DNA repair pathways (e.g., MGMT, BER, NER, MMR, DSB repair)High
Altered Apoptosis PathwaysEvasion of programmed cell deathModerate
Tumor MicroenvironmentProtective niche, soluble factors, cell-cell interactionsHigh
Leukemia Stem Cell PropertiesDormancy, specific surface markers, intrinsic resistanceHigh (in hematologic malignancies)

Comparative Preclinical Research with Dimethylmyleran Analogues

Structural Modifications and Resultant Potency Changes in Dimethylmyleran Analogues

The biological activity of alkylating agents like this compound is closely tied to their chemical structure, particularly the nature and spacing of the alkylating groups. Structure-activity relationship (SAR) studies aim to elucidate how alterations to the molecular structure influence biological effects, such as potency and selectivity gardp.orgwikipedia.org. This compound is a methanesulfonate (B1217627) ester, and modifications to its carbon backbone or the methanesulfonate groups can lead to analogues with altered pharmacological properties nih.gov.

While specific detailed data tables on a wide range of this compound analogues and their precise potency changes were not extensively found in the search results, the principle of SAR is fundamental to understanding how even subtle structural differences can impact biological activity gardp.orgwikipedia.org. For instance, studies comparing isomers of this compound have shown differential effects on biological processes like spermatogenesis, highlighting the sensitivity of biological targets to the stereochemistry and positioning of reactive groups within the molecule nih.govepa.gov. The trans isomer of a related compound was found to result in significantly less engraftment compared to other analogues, including dimethylbusulfan and Hepsulfam, indicating that isomeric form can influence biological outcome researchgate.net.

Evaluation of Efficacy in Preclinical Models for this compound Analogues

Preclinical models, including in vitro cell lines and in vivo animal models, are essential for evaluating the potential efficacy of this compound analogues for various therapeutic applications. These models help to assess the compounds' activity against specific diseases, such as cancers or conditions requiring myelosuppression or immunosuppression.

Research has explored the effects of this compound and its analogues in the context of bone marrow transplantation and graft-versus-host disease (GVHD). Studies in dogs, for example, have investigated the immunologic and toxicologic effects of this compound in marrow transplantation settings nih.govmcmaster.ca. Preclinical models using busulfan (B1668071) and cyclophosphamide (B585) conditioning regimens in mice have been established to study GVHD, suggesting that similar models could be relevant for evaluating this compound analogues researchgate.netnih.gov.

Comparative Studies with Busulfan and Other Methanesulfonate Esters

This compound belongs to the class of alkyl sulfonates, similar to busulfan (1,4-butanediol dimethanesulfonate) nih.govwikipedia.orgmims.comctdbase.orgrnceus.com. Busulfan has been a long-standing chemotherapy drug used in conditioning regimens prior to bone marrow transplantation wikipedia.orgmims.comctdbase.orgciteab.com. Comparative studies between this compound, its analogues, and busulfan are therefore of significant interest to understand their relative potencies, mechanisms of action, and potential therapeutic advantages or disadvantages.

Busulfan is a bifunctional alkylating agent that forms DNA interstrand crosslinks, primarily by reacting with the N7 position of guanine (B1146940) wikipedia.orgmims.comrnceus.com. This DNA crosslinking inhibits replication and can lead to apoptosis wikipedia.org. This compound, also an alkylating agent and a methanesulfonate ester, is expected to exert its effects through similar mechanisms, although structural differences may influence its reactivity and target specificity nih.gov.

Comparative studies have indicated differences in the potency of this compound and busulfan. Some sources suggest that this compound may be more potent than busulfan in certain preclinical models . For example, one source mentions that a structural modification in this compound enhances its lipophilicity and potency, making it approximately three times more effective than busulfan in preclinical models . However, the specific preclinical models and the data supporting this claim were not detailed in the provided search results.

Research comparing busulfan analogues has shown that synthetic dimethanesulfonates of 2-tetradecyl-1,4-butanediol and 1,2-hexadecanediol (B1668426) were more potent than busulfan in studies evaluating their effects on DNA researchgate.net. This further supports the concept that modifications to the alkyl chain length and structure in methanesulfonate esters can significantly impact their biological activity.

Preclinical studies in rats and dogs have compared this compound and busulfan in the context of marrow transplantation, investigating their effects on myelosuppression and engraftment nih.gov. These studies contribute to understanding the potential utility and differential effects of these agents in conditioning regimens.

While comprehensive comparative data tables detailing the precise fold differences in potency or efficacy across numerous models for this compound, its analogues, and busulfan were not found, the existing literature indicates that structural variations within the methanesulfonate ester class lead to distinct pharmacological profiles. Further detailed comparative preclinical studies are valuable for fully characterizing the potential of this compound analogues relative to established agents like busulfan.

Advanced Research Methodologies and Models in Dimethylmyleran Studies

In Vitro Experimental Models for Dimethylmyleran Research

In vitro models, utilizing cell culture systems, provide controlled environments to investigate the direct effects of this compound on cells. These models range from simple two-dimensional cultures to more complex three-dimensional structures and patient-derived systems.

Two-Dimensional (2D) Cell Culture Systems

Traditional 2D cell culture involves growing cells as a single layer on a flat surface. This method is widely used for its simplicity and ease of manipulation. In the context of this compound research, various cell types are utilized, including leukemia cell lines, other tumor cell lines, and primary cells.

Studies have investigated the effects of this compound on murine leukemia cell lines, such as L5178Y, including "radioresistant" and "radiosensitive" diploid lines and a tetraploid line. aacrjournals.org These studies have shown a close parallelism in the response of "radioresistant" and "radiosensitive" cells to this compound, similar to their response to nitrogen mustard and X-radiation. aacrjournals.org However, the tetraploid cell line exhibited different sensitivities, showing increased sensitivity to this compound compared to the "radioresistant" diploid line. aacrjournals.org

2D cultures of leukemia cells typically involve cells in suspension, lacking communication with stromal or immune cells found in a tumor microenvironment. nih.gov They also lack cell-extracellular matrix interactions. nih.gov Despite these limitations, 2D co-culture models involving leukemic cells and stromal or immune cells have been used to identify potential drug targets. nih.gov For instance, co-culturing chronic lymphocytic leukemia (CLL) cells with bone marrow-derived stromal cells has demonstrated prolonged survival of CLL cells and provided a more relevant model for studying these interactions compared to suspension cultures. nih.gov

Primary cell cultures, derived directly from excised tissue, can also be used in short-term 2D cultures. thermofisher.comsigmaaldrich.com While initially heterogeneous, these cultures can become dominated by fibroblasts and have a limited lifespan in vitro. sigmaaldrich.com

Patient-Derived Cellular Models

Patient-derived cellular models, including patient-derived organoids (also known as tumoroids in the case of cancer), are increasingly used to study diseases and test potential therapies while maintaining the genetic complexity of individual patients. thermofisher.comnih.govnih.gov These models can be generated as both 2D and 3D cultures. nih.gov

Patient-derived induced pluripotent stem cells (iPSCs) can be differentiated into various cell types, providing valuable tools for modeling human diseases. nih.govmdpi.com Patient-derived cellular models offer the advantage of studying the wide phenotypic spectrum of diseases and validating therapies in a relevant genetic context. researchgate.net

While the search results highlight the importance and increasing use of patient-derived cellular models in research, specific studies utilizing this compound with these models were not detailed. However, the relevance of such models for personalized medicine and drug screening suggests their potential use in evaluating this compound's effects on patient-specific cells. nih.gov

Specialized In Vitro Assays

Beyond basic cell culture, specialized in vitro assays are employed to evaluate specific cellular responses to this compound, such as cytotoxicity and the ability of cells to form colonies.

Colony-forming unit (CFU) assays are used to assess the ability of cells, particularly hematopoietic stem and progenitor cells, to survive and proliferate to form colonies after treatment. oup.comoup.comfrontiersin.org This assay is a label-free method for quantifying cytotoxicity and cell survival. frontiersin.org It can determine the concentration of a substance that reduces colony formation by 50% (IC50). eurofins.com

Cytotoxicity assays measure the degree to which a substance is toxic to cells. oup.comcdnsciencepub.com The 51Cr-release cytotoxicity assay, for example, is used to measure cell-mediated immunity and the cytotoxic activity of immune cells against target cells. nih.gov Studies using this assay have investigated the effect of this compound on cell-mediated immunity to tumor allografts in mice. nih.gov

Studies have compared the cytotoxicity of this compound and Myleran on L cells, finding that this compound was considerably more toxic. cdnsciencepub.com Both agents reacted with DNA, RNA, and protein, with greater labeling observed in RNA and protein. cdnsciencepub.com However, chromatographic analysis of DNA did not show evidence of alkylated guanine (B1146940) residues after this compound treatment, and no evidence of DNA cross-linking was found with either agent in vitro. cdnsciencepub.com

In Vivo Preclinical Animal Models in this compound Studies

In vivo preclinical animal models are crucial for studying the effects of this compound within a complex biological system, providing insights that cannot be fully replicated by in vitro methods.

Murine Models

Murine (mouse) models are commonly used in preclinical research due to their genetic tractability, relatively low cost, and availability of various strains and established disease models. researchgate.netmdpi.com In the context of this compound studies, murine models are used to investigate its effects on leukemia and in the context of bone marrow transplantation.

Syngeneic leukemia models involve the transplantation of leukemia cells into genetically identical mice of the same strain. nih.gov This allows researchers to study the interaction between the leukemia cells and the host's intact immune system. Studies have used C57BL/6 mice with syngeneic Friend virus-induced leukemia (FBL-3) and Rauscher virus-induced leukemia (RBL-5) to evaluate the effectiveness of this compound in adoptive chemoimmunotherapy. nih.gov Results showed that this compound combined with immune cells was effective in curing a significant proportion of mice with these leukemias. nih.gov

Allograft models involve the transplantation of cells or tissues between genetically different individuals of the same species. ashpublications.org In the context of bone marrow transplantation, murine allograft models are used to study engraftment, graft-versus-host disease (GVHD), and graft-versus-leukemia (GVL) effects. Studies have investigated the enhancement by this compound of donor type chimerism in murine recipients of bone marrow allografts. ashpublications.orgresearchgate.net These models are important for analyzing graft rejection and developing strategies to facilitate engraftment of T-cell-depleted allogeneic bone marrow transplants. ashpublications.orgresearchgate.net

Murine models are also used to study the effect of this compound on colony-forming cells in bone marrow. oup.com

The selection of appropriate murine models, including the specific strain and disease model, is critical for ensuring translational relevance and obtaining reliable results in in vivo studies. researchgate.netmodernvivo.com

Canine Models for Hematopoietic Transplantation Research

Canine models have played a significant role in the development of hematopoietic cell transplantation (HCT) techniques applicable to human patients. Studies in dogs have contributed to understanding the impact of histocompatibility barriers on engraftment and graft-versus-host disease (GVHD), the kinetics of immunological reconstitution, and the efficacy of various pretransplant conditioning regimens researchgate.net. The canine model offers several advantages, including biological similarities to humans and being more cost-effective than primate models researchgate.netnih.gov.

Research using canine models has explored the use of this compound as a conditioning agent prior to bone marrow transplantation. These studies have been crucial in evaluating engraftment and hematopoietic chimerism after transplantation doi.org. For instance, studies in dogs have investigated the immunologic, toxicologic, and marrow transplantation effects of this compound nih.govcapes.gov.br. The evaluation of chimerism, the presence of both donor and recipient cells, is of major significance in these studies for investigating graft-versus-host (GvH) and host-versus-graft (HvG) reactions doi.org.

Data from canine studies have helped establish principles and techniques that have been successfully translated to human HCT researchgate.netnih.gov. The preclinical canine model has been well-documented over approximately six decades of investigation, with advancements successfully translated for treating various hematological disorders in humans nih.gov.

Non-Human Primate Models for Chimerism Studies (e.g., Rhesus Macaques)

Non-human primate models, such as Rhesus macaques, are valuable for studying chimerism induction and immune tolerance in settings relevant to transplantation. These models offer a closer physiological approximation to humans compared to smaller animal models.

Studies in Rhesus macaques have aimed to establish strategies for producing high-level hematopoietic chimerism after non-myeloablative conditioning regimens nih.gov. While some regimens involving other conditioning agents like busulfan (B1668071) have been explored, research continues to refine approaches to achieve stable and long-lived chimerism in these models nih.govresearchgate.net. Achieving high-level T cell chimerism in Rhesus macaques has been associated with significant donor-specific prolongation of skin graft acceptance, suggesting its importance for tolerance induction researchgate.netnih.gov.

Research in Rhesus macaques has demonstrated the induction of multilineage hematopoietic chimerism that remained stable for extended periods post-transplant in MHC-matched transplants researchgate.net. For example, one study reported stable multilineage mixed chimerism for as long as 24 months post-transplant researchgate.net.

Study Endpoint Rhesus Macaque Model Findings Citation
Peak Peripheral Blood Chimerism Mean 81% with a median duration of 145 days nih.gov
Stable Multilineage Chimerism Achieved and stable for as long as 24 months post-transplant researchgate.net
Skin Graft Acceptance Prolonged with high-level T cell chimerism researchgate.netnih.gov

These studies in non-human primates provide crucial insights into the complexities of inducing and maintaining chimerism, which is essential for the success of transplantation strategies aimed at inducing tolerance.

New Approach Methodologies (NAMs) in this compound Preclinical Assessment

New Approach Methodologies (NAMs), including in silico modeling and advanced human-based in vitro systems, are increasingly being adopted in preclinical assessment to complement or reduce reliance on traditional animal models. These methodologies offer the potential for more accurate predictions of drug behavior and efficacy in humans.

In Silico Modeling for Drug Behavior and Efficacy Prediction

In silico modeling involves using computational simulations and mathematical algorithms to predict drug properties, behavior, and efficacy based on their molecular structure mdpi.comjapsonline.com. This approach can provide insights into absorption, distribution, metabolism, and excretion (ADME) properties, potentially reducing the need for extensive in vivo studies and accelerating the drug discovery process mdpi.comjapsonline.com.

Computational models can simulate molecular interactions and forecast drug behaviors, such as potential hepatotoxicity mdpi.com. Techniques like molecular docking, molecular dynamics simulations, and machine learning are employed to identify and characterize active compounds and predict their interactions with biological targets mdpi.comproventainternational.com.

In Silico Method Application in Drug Discovery/Preclinical Assessment Potential Relevance to this compound Studies Citation
Molecular Docking Identifying and characterizing active compounds Understanding interactions with biological targets mdpi.comproventainternational.com
Molecular Dynamics Simulations Studying molecular interactions over time Assessing stability and binding characteristics mdpi.com
Machine Learning Enhancing predictive accuracy, screening candidates Predicting ADME properties, efficacy mdpi.comfrontiersin.org
AI-PBPK Modeling Simulating ADME, predicting in vivo behavior Predicting pharmacokinetic profile frontiersin.org

The integration of in silico methods with in vitro and in vivo techniques is considered essential for a comprehensive understanding of drug candidates mdpi.com.

Advanced Human-Based In Vitro Systems

Advanced human-based in vitro systems utilize human cells or tissues to create models that better recapitulate human physiology compared to traditional cell culture systems cn-bio.comharvard.edu. These systems are becoming increasingly important in preclinical assessment for evaluating drug safety and efficacy and gaining insights into human-specific responses cn-bio.comnih.gov.

Examples of advanced in vitro systems include organ-on-a-chip models, organoids, and systems utilizing human induced pluripotent stem cells cn-bio.comharvard.edu. These models can be used to study various aspects of drug behavior, including absorption, distribution, and metabolism, within a more physiologically relevant context cn-bio.com. For instance, human in vitro gut/liver models can enable the study of intestinal absorption and hepatic clearance in a system that more precisely reflects the human process cn-bio.com.

While direct studies on this compound using these specific advanced human-based in vitro systems were not identified in the search results, the general application of these methodologies is relevant to the preclinical assessment of chemical compounds. Human in vitro systems, such as those using human lymphocytes, have been employed in metabolizing test systems for detecting potential mutagens, demonstrating the use of human cells in preclinical evaluation nih.gov. These advanced models offer the potential to improve the predictivity of preclinical studies and reduce reliance on animal testing cn-bio.comnih.gov.

Advanced In Vitro System Description Potential Application in Preclinical Assessment Citation
Organ-on-a-chip Microfluidic devices mimicking organ function Studying organ-specific drug effects cn-bio.comharvard.edu
Organoids 3D self-assembling cell cultures resembling organs Modeling tissue-level responses to drugs cn-bio.comharvard.edu
Human Induced Pluripotent Stem Cells Differentiated into various cell types/tissues Creating human-relevant disease/tissue models cn-bio.comharvard.edu
Human Lymphocyte Test Systems Utilizing human lymphocytes for testing Assessing mutagenicity and cellular effects nih.gov

Leveraging human-relevant in vitro models, combined with in silico tools, is seen as critical for identifying promising drug candidates and advancing them efficiently cn-bio.comharvard.edu.

Q & A

Q. What cross-disciplinary approaches enhance mechanistic studies of this compound’s antitumor activity?

  • Integration : Combine pharmacokinetic modeling (compartmental analysis) with transcriptomic profiling (RNA-seq) to link drug exposure to apoptotic pathways. Collaborate with computational biologists for pathway enrichment analysis .

Data Management & Reporting

Q. How should contradictory results in this compound’s granulocyte suppression efficacy be reported?

  • Best Practices : Disclose all data (positive/negative) in supplementary materials. Apply TRIPOD guidelines for transparent reporting of multivariable analyses. Discuss confounding factors (e.g., immune microenvironment variability) .

Q. What metadata standards are critical for sharing this compound datasets?

  • Protocols : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include experimental parameters (e.g., temperature, pH), instrument calibration logs, and raw data files in structured formats (e.g., .csv, .mzML) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.